![molecular formula C15H14N2O3S B273459 methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B273459.png)
methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a sulfonyl group, which is further connected to a methyl-imidazole moiety. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
The synthesis of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced via methylation, followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the imidazole ring, which is achieved through cyclization reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The methoxy and sulfonyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether include other naphthalene derivatives and sulfonyl-imidazole compounds. For example:
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxynaphthalene core but differs in its functional groups and overall structure.
6-Methoxy-2-naphthyl propanamide derivatives: These compounds have similar antibacterial activity and structural features. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N2O3S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(6-methoxynaphthalen-2-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-16-7-8-17(11)21(18,19)15-6-4-12-9-14(20-2)5-3-13(12)10-15/h3-10H,1-2H3 |
Clave InChI |
NCIGNBDIEBIRET-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
SMILES canónico |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


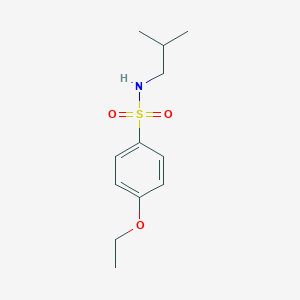
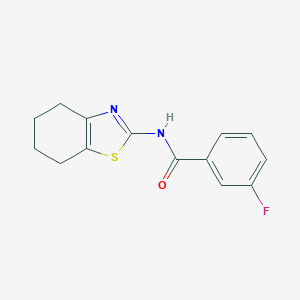
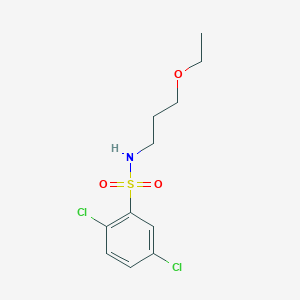
![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
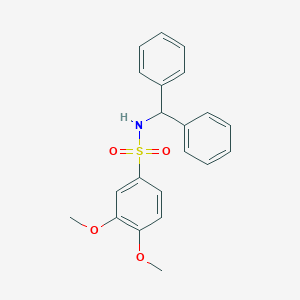

![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
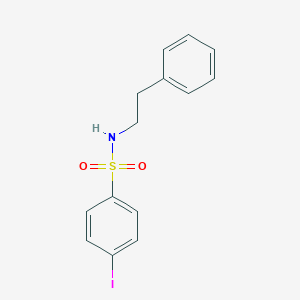
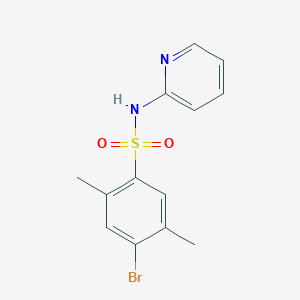
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
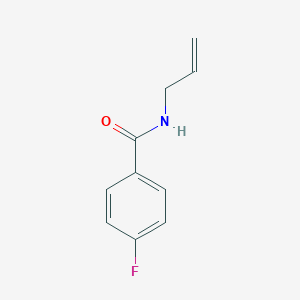
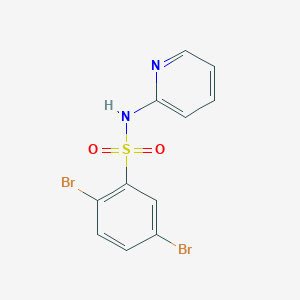

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
